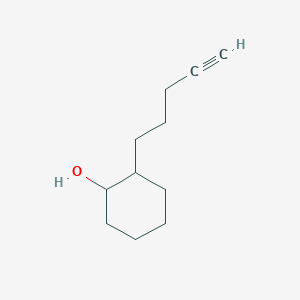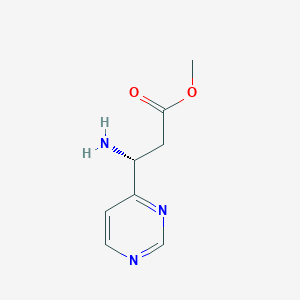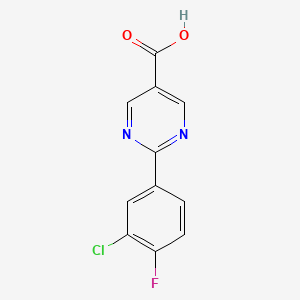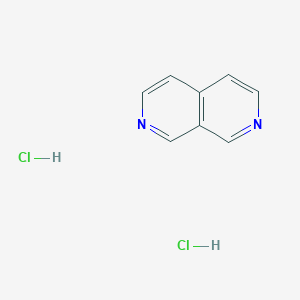
2,7-Naphthyridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Naphthyridine dihydrochloride is a chemical compound belonging to the naphthyridine family, which consists of heterocyclic compounds containing two nitrogen atoms in a fused ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-naphthyridine dihydrochloride typically involves the cyclocondensation of pyridine derivatives. One common method starts with the reaction of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by oxidation and deprotection steps . Another approach involves the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine to form a thiopyrano derivative, which is then converted to the desired naphthyridine compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as cyclocondensation, oxidation, and purification through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Naphthyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methyl group in the naphthyridine ring can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenation and alkylation reactions can introduce different substituents into the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include selenium dioxide for oxidation, hydrazine hydrate for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include 2-amino-1,8-naphthyridine-7-carboxaldehyde, 2,7-dimethyl-4-methoxy-1,8-naphthyridine, and various substituted naphthyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2,7-Naphthyridine dihydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2,7-naphthyridine dihydrochloride involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, while its anticancer effects are linked to the induction of apoptosis in cancer cells . The compound’s anti-inflammatory properties are mediated through the inhibition of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
2,7-Naphthyridine dihydrochloride can be compared with other naphthyridine derivatives such as:
1,6-Naphthyridine: Known for its antiviral and antifungal activities.
1,7-Naphthyridine: Exhibits potent anticancer properties.
2,6-Naphthyridine: Used as a precursor in the synthesis of various pharmaceuticals.
Eigenschaften
Molekularformel |
C8H8Cl2N2 |
|---|---|
Molekulargewicht |
203.07 g/mol |
IUPAC-Name |
2,7-naphthyridine;dihydrochloride |
InChI |
InChI=1S/C8H6N2.2ClH/c1-3-9-5-8-6-10-4-2-7(1)8;;/h1-6H;2*1H |
InChI-Schlüssel |
OVJTUKAOMXWOMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=C1C=CN=C2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


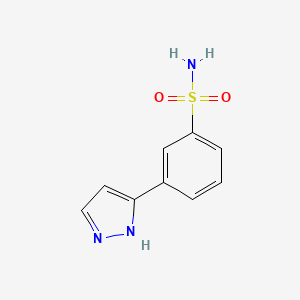
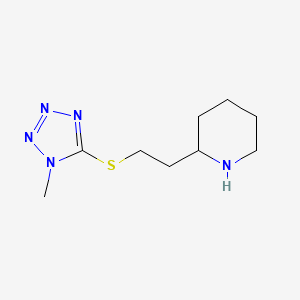
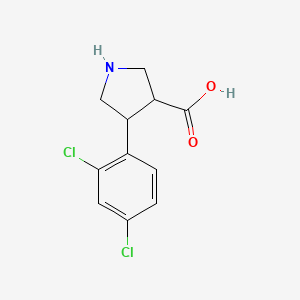

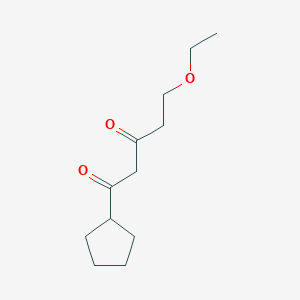
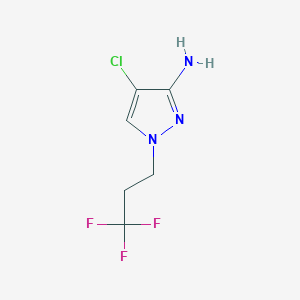
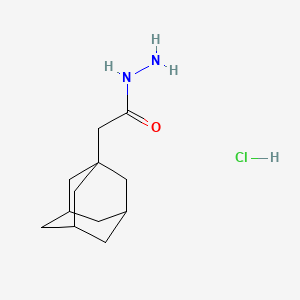
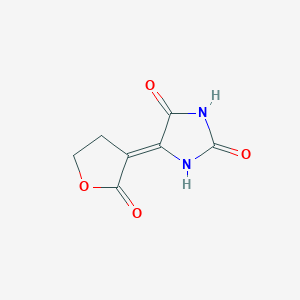
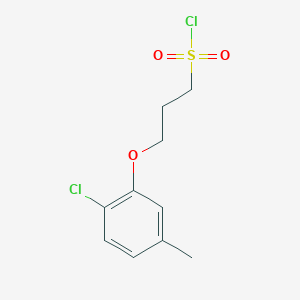
![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13629120.png)

